Cas no 2172020-02-7 (5-(3-fluorophenyl)-2-oxo-2H-1,3-dioxol-4-ylmethanesulfonyl chloride)

5-(3-fluorophenyl)-2-oxo-2H-1,3-dioxol-4-ylmethanesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 5-(3-fluorophenyl)-2-oxo-2H-1,3-dioxol-4-ylmethanesulfonyl chloride
- 2172020-02-7
- [5-(3-fluorophenyl)-2-oxo-2H-1,3-dioxol-4-yl]methanesulfonyl chloride
- EN300-1613424
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- Inchi: 1S/C10H6ClFO5S/c11-18(14,15)5-8-9(17-10(13)16-8)6-2-1-3-7(12)4-6/h1-4H,5H2
- InChI Key: RUGRYGUALOWLMT-UHFFFAOYSA-N
- SMILES: ClS(CC1=C(C2C=CC=C(C=2)F)OC(=O)O1)(=O)=O
Computed Properties
- Exact Mass: 291.9608503g/mol
- Monoisotopic Mass: 291.9608503g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 481
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 78Ų
5-(3-fluorophenyl)-2-oxo-2H-1,3-dioxol-4-ylmethanesulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1613424-500mg |
[5-(3-fluorophenyl)-2-oxo-2H-1,3-dioxol-4-yl]methanesulfonyl chloride |
2172020-02-7 | 500mg |
$1728.0 | 2023-09-23 | ||
Enamine | EN300-1613424-0.05g |
[5-(3-fluorophenyl)-2-oxo-2H-1,3-dioxol-4-yl]methanesulfonyl chloride |
2172020-02-7 | 0.05g |
$1513.0 | 2023-06-04 | ||
Enamine | EN300-1613424-1.0g |
[5-(3-fluorophenyl)-2-oxo-2H-1,3-dioxol-4-yl]methanesulfonyl chloride |
2172020-02-7 | 1g |
$1801.0 | 2023-06-04 | ||
Enamine | EN300-1613424-0.5g |
[5-(3-fluorophenyl)-2-oxo-2H-1,3-dioxol-4-yl]methanesulfonyl chloride |
2172020-02-7 | 0.5g |
$1728.0 | 2023-06-04 | ||
Enamine | EN300-1613424-5.0g |
[5-(3-fluorophenyl)-2-oxo-2H-1,3-dioxol-4-yl]methanesulfonyl chloride |
2172020-02-7 | 5g |
$5221.0 | 2023-06-04 | ||
Enamine | EN300-1613424-0.25g |
[5-(3-fluorophenyl)-2-oxo-2H-1,3-dioxol-4-yl]methanesulfonyl chloride |
2172020-02-7 | 0.25g |
$1657.0 | 2023-06-04 | ||
Enamine | EN300-1613424-10000mg |
[5-(3-fluorophenyl)-2-oxo-2H-1,3-dioxol-4-yl]methanesulfonyl chloride |
2172020-02-7 | 10000mg |
$7742.0 | 2023-09-23 | ||
Enamine | EN300-1613424-0.1g |
[5-(3-fluorophenyl)-2-oxo-2H-1,3-dioxol-4-yl]methanesulfonyl chloride |
2172020-02-7 | 0.1g |
$1585.0 | 2023-06-04 | ||
Enamine | EN300-1613424-2.5g |
[5-(3-fluorophenyl)-2-oxo-2H-1,3-dioxol-4-yl]methanesulfonyl chloride |
2172020-02-7 | 2.5g |
$3530.0 | 2023-06-04 | ||
Enamine | EN300-1613424-10.0g |
[5-(3-fluorophenyl)-2-oxo-2H-1,3-dioxol-4-yl]methanesulfonyl chloride |
2172020-02-7 | 10g |
$7742.0 | 2023-06-04 |
5-(3-fluorophenyl)-2-oxo-2H-1,3-dioxol-4-ylmethanesulfonyl chloride Related Literature
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2. Book reviews
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3. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
Additional information on 5-(3-fluorophenyl)-2-oxo-2H-1,3-dioxol-4-ylmethanesulfonyl chloride
5-(3-fluorophenyl)-2-oxo-2H-1,3-dioxol-4-ylmethanesulfonyl chloride: A Comprehensive Overview
The compound 5-(3-fluorophenyl)-2-oxo-2H-1,3-dioxol-4-ylmethanesulfonyl chloride, identified by the CAS number 2172020-02-7, is a highly specialized chemical entity with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural features and functional groups, which make it a valuable component in advanced chemical synthesis and catalysis.
The molecular structure of this compound is characterized by a fluorophenyl group attached to a dioxolane ring, which is further connected to a methanesulfonyl chloride moiety. The presence of the fluorine atom in the aromatic ring introduces electronic effects that enhance the reactivity of the molecule, making it an excellent substrate for various organic transformations. Recent studies have highlighted its potential as a versatile building block in the construction of complex molecular architectures.
One of the most notable aspects of this compound is its ability to participate in nucleophilic substitution reactions due to the electrophilic nature of the sulfonyl chloride group. This property has been exploited in the development of novel sulfonamide derivatives, which have found applications in pharmaceuticals and agrochemicals. For instance, researchers have utilized this compound to synthesize bioactive molecules with potential anti-inflammatory and antimicrobial properties.
In terms of synthesis, this compound can be prepared via a multi-step process involving the coupling of a fluorinated aromatic compound with a dioxolane derivative followed by sulfonation and chlorination steps. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound, reducing production costs and minimizing waste generation.
The application of this compound extends beyond traditional organic synthesis. It has been employed as an intermediate in the preparation of advanced materials such as polymers and nanoparticles. For example, studies have demonstrated its use in the synthesis of stimuli-responsive polymers, which exhibit reversible changes in their physical properties under external stimuli like temperature or pH.
The structural versatility of this compound also makes it an attractive candidate for click chemistry applications. Its ability to undergo rapid and selective cycloaddition reactions has been leveraged in the development of cross-linked materials with enhanced mechanical and thermal stability.
From a structural standpoint, the dioxolane ring imparts rigidity to the molecule, while the sulfonyl chloride group serves as a reactive handle for further functionalization. The interplay between these structural elements contributes to the compound's unique reactivity profile, which has been extensively studied using computational chemistry methods.
Recent research has also focused on understanding the photophysical properties of this compound, particularly its fluorescence behavior under UV irradiation. This property holds promise for its application in sensing and imaging technologies, where fluorescent probes are essential for detecting specific analytes or monitoring biochemical processes.
In terms of safety considerations, handling this compound requires adherence to standard laboratory protocols due to its reactivity with moisture and nucleophiles. Proper storage conditions include maintaining it under inert atmosphere and avoiding exposure to incompatible substances.
In conclusion, 5-(3-fluorophenyl)-2-oxo-2H-1,3-dioxol-4-ylmethanesulfonyl chloride stands out as a multifaceted chemical entity with diverse applications across various scientific disciplines. Its unique combination of structural features and functional groups positions it as an invaluable tool in modern chemical research and development.
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